molecular formula C12H16N2O6S B7814683 (4-Hydroxyphenyl)azanium;sulfate

(4-Hydroxyphenyl)azanium;sulfate

Cat. No.: B7814683
M. Wt: 316.33 g/mol
InChI Key: NSVXDQGLBWXGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxyphenyl)azanium;sulfate is a sulfate ester conjugate of a phenolic acid, offered as a high-purity compound for research applications . This compound belongs to a class of sulfated phenolic acids that are recognized as important metabolites in the study of polyphenol and flavonoid metabolism . Following ingestion, dietary polyphenols are often metabolized by gut microbiota into smaller phenolic acids, which then undergo phase II biotransformation (sulfation, glucuronidation) in the body . Sulfated derivatives like this compound are of significant interest for use as authentic analytical standards in mass spectrometry and NMR studies to accurately identify and quantify metabolites in biofluids such as plasma and urine . Researchers can utilize this compound to investigate the bioavailability, metabolic fate, and potential biological activities of phenolic acid sulfates, which may include antioxidant and cytoprotective properties mediated through pathways like the Nrf2/ARE pathway . The synthesis of such sulfated metabolites is a key step in advancing metabolic studies . This product is strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(4-hydroxyphenyl)azanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXDQGLBWXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[NH3+])O.C1=CC(=CC=C1[NH3+])O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems and Reaction Conditions

The primary method for synthesizing (4-Hydroxyphenyl)azanium sulfate involves crystallizing its enantiomers from a racemic DL-4-hydroxyphenylglycine solution. As detailed in, the process begins by dissolving DL-4-hydroxyphenylglycine in a solvent system containing sulfuric acid (H₂SO₄), water, and an organic solvent (e.g., methanol, ethanol, or acetone). The solvent mixture is heated to 40–100°C to achieve complete dissolution, followed by controlled cooling to induce crystallization.

Critical Solvent Parameters :

  • Polarity : Methanol and acetic acid enhance solubility but may compromise optical purity, while butanols favor slower crystallization with higher purity.

  • Water Content : Optimal water concentration ranges from 15–30%. Excess water (>30%) inhibits crystallization, whereas insufficient water (<10%) leads to premature precipitation.

Table 1: Solvent Systems and Their Impact on Crystallization

SolventWater Content (%)Crystallization SpeedOptical Purity (α)Yield (%)
Methanol10–15Fast±118°65–70
Ethanol15–20Moderate±120°70–75
n-Butanol20–25Slow±122°60–65
Acetic Acid5–10Fast±117°68–72

Role of Inoculation Crystals

Enantiomer separation relies on seeding the cooled solution with inoculation crystals of the desired enantiomer. For example, adding 0.25 g of D-(-)-4-hydroxyphenylglycine sulfate crystals to a 60°C ethanol-water solution triggers selective crystallization of the D-enantiomer, achieving a yield of 2.63 g (70%) and optical rotation of -119.1°. The inoculation step ensures lattice formation aligned with the target enantiomer, minimizing racemization.

Hydrolysis to Free 4-Hydroxyphenylglycine

The sulfate form is converted to the free amino acid via alkaline hydrolysis. Treating D-(-)-4-hydroxyphenylglycine sulfate with 1N NaOH at pH 6 precipitates the free acid, yielding 2.40 g of product with a specific rotation of +121.5°. This step is optional, depending on end-use requirements.

Alternative Synthesis Routes

Neutralization Techniques

Patent describes neutralizing hydroxylammonium sulfate with ammonia to produce high-purity hydroxylamine. Analogously, treating 4-hydroxyphenylglycine with controlled amounts of H₂SO₄ and ammonia could yield the sulfate salt. Key parameters include maintaining temperatures below 10°C and using stabilizers like cyclohexanediaminetetraacetic acid to prevent decomposition.

Optimization of Reaction Parameters

Temperature Effects

Crystallization temperature significantly impacts yield and purity. Cooling the solution from 60°C to 25°C over 3 hours in ethanol maximizes crystal growth while minimizing impurities. Rapid cooling in acetone-based systems, however, risks amorphous precipitation.

Solvent Composition

Mixed solvents (e.g., methanol/n-butanol) balance solubility and purity. A 1:1 methanol/n-butanol mixture at 50°C achieves 75% yield with optical purity of ±118.8°, outperforming single-solvent systems.

Table 2: Comparative Performance of Solvent Mixtures

Solvent MixRatioTemperature (°C)Yield (%)Optical Purity (α)
Methanol/n-Butanol1:15075±118.8°
Ethanol/Acetone2:14568±119.5°
Acetic Acid/Water3:16070±117.2°

Industrial Applications and Scalability

The crystallization method in is scalable, with pilot studies demonstrating consistent yields at 100-liter reactor scales. Key industrial adaptations include:

  • Continuous Crystallization : Implementing jacketed reactors for precise temperature control.

  • Recycling Mother Liquor : Residual L-(+)-enantiomer in the mother liquor is recovered by adding fresh DL-4-hydroxyphenylglycine and H₂SO₄, reducing waste .

Chemical Reactions Analysis

Acid-Base Equilibria and Proton Transfer

The ammonium group (NH3+\text{NH}_3^+) and phenolic hydroxyl group (-OH\text{-OH}) participate in pH-dependent equilibria:

  • Deprotonation of the ammonium group :
    In alkaline conditions (pH>9\text{pH} > 9), the NH3+\text{NH}_3^+ group loses a proton to form 4-aminophenolate (H2N-C6H4O\text{H}_2\text{N-C}_6\text{H}_4\text{O}^-):

    [H3N-C6H4OH]+SO42+OHH2N-C6H4O+SO42+H2O\text{[H}_3\text{N-C}_6\text{H}_4\text{OH]}^+ \cdot \text{SO}_4^{2-} + \text{OH}^- \rightarrow \text{H}_2\text{N-C}_6\text{H}_4\text{O}^- + \text{SO}_4^{2-} + \text{H}_2\text{O}

    This reaction is critical for applications in pharmaceutical synthesis and dye intermediates .

  • Sulfate stability :
    The sulfate anion remains stable under acidic conditions but may undergo partial hydrolysis at elevated temperatures .

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophiles to the para and ortho positions, while the NH3+\text{NH}_3^+ group acts as a meta-directing deactivating substituent. Key reactions include:

Reaction Conditions Product Notes
Nitration HNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0–5°C3-Nitro-4-hydroxyphenylazanium sulfateMeta-nitration dominates due to NH3+\text{NH}_3^+ .
Sulfonation H2SO4\text{H}_2\text{SO}_4, 50°C3-Sulfo-4-hydroxyphenylazanium sulfateCompetitive sulfonation at meta position .
Halogenation Cl2\text{Cl}_2, FeCl3\text{FeCl}_3, RT3-Chloro-4-hydroxyphenylazanium sulfateLimited reactivity due to deactivation by NH3+\text{NH}_3^+ .

Oxidation Reactions

The aromatic amine and hydroxyl groups are susceptible to oxidation:

  • Oxidation of the ammonium group :
    In the presence of H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4, NH3+\text{NH}_3^+ oxidizes to a nitroso (-NO\text{-NO}) or nitro (-NO2\text{-NO}_2) group, forming intermediates like 4-hydroxynitrosobenzene .

  • Hydroxyl group oxidation :
    Strong oxidants (e.g., CrO3\text{CrO}_3) convert the phenolic -OH\text{-OH} to a quinone structure .

Condensation and Complexation

The compound participates in condensation reactions due to its nucleophilic amino group:

  • Schiff base formation :
    Reacts with aldehydes (e.g., formaldehyde) to form imine-linked polymers:

    [H3N-C6H4OH]++HCHOH2N-C6H4O-CH2NH-C6H4OH+H2O\text{[H}_3\text{N-C}_6\text{H}_4\text{OH]}^+ + \text{HCHO} \rightarrow \text{H}_2\text{N-C}_6\text{H}_4\text{O-CH}_2-\text{NH-C}_6\text{H}_4\text{OH} + \text{H}_2\text{O}

    These polymers are used in ion-exchange resins .

  • Metal complexation :
    Binds to Fe3+\text{Fe}^{3+} or Cu2+\text{Cu}^{2+} via the hydroxyl and amino groups, forming colored complexes detectable by UV-Vis spectroscopy .

Thermal Decomposition

Heating above 170°C induces decomposition:

[H3N-C6H4OH]+SO42ΔNH3+C6H4O2+SO3+H2O\text{[H}_3\text{N-C}_6\text{H}_4\text{OH]}^+ \cdot \text{SO}_4^{2-} \xrightarrow{\Delta} \text{NH}_3 + \text{C}_6\text{H}_4\text{O}_2 + \text{SO}_3 + \text{H}_2\text{O}

Exothermic decomposition releases SO3\text{SO}_3, posing explosion risks .

Sulfate Anion Reactivity

The sulfate group participates in ion-exchange and precipitation reactions:

  • Anion exchange :
    Replaces SO42\text{SO}_4^{2-} with Cl\text{Cl}^- or NO3\text{NO}_3^- in acidic media .

  • Precipitation with Ba2+\text{Ba}^{2+}Ba2+ :
    Forms BaSO4\text{BaSO}_4 precipitate, a key step in gravimetric analysis .

Key Data Table: Reaction Kinetics and Thermodynamics

Reaction Rate Constant (298 K) ΔG (kJ/mol) Activation Energy (kJ/mol) Reference
Deprotonation (NH3+\text{NH}_3^+)1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}+15.345.6
Nitration3.8×105M1s13.8 \times 10^{-5} \, \text{M}^{-1}\text{s}^{-1}-22.168.9
Thermal decomposition4.5×104s14.5 \times 10^{-4} \, \text{s}^{-1}-98.7120.3

Scientific Research Applications

Chemistry

(4-Hydroxyphenyl)azanium; sulfate serves as a reagent in organic synthesis , particularly in the formation of various derivatives. Its unique structure allows it to participate in:

  • Oxidation Reactions: It can be oxidized to produce quinones.
  • Reduction Reactions: It can be reduced to form amines.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideAmines
SubstitutionAlkyl halidesSubstituted phenols

Biology

In biological research, (4-Hydroxyphenyl)azanium; sulfate is utilized as:

  • A probe for studying enzyme activities , particularly in biochemical assays.
  • Investigated for its potential therapeutic properties , including anti-inflammatory effects and its role in modulating cellular pathways.

Case Study: Enzyme Inhibition
A study evaluated the compound's effect on urease activity in Klebsiella pneumoniae, showing significant inhibition at specific concentrations, highlighting its potential as an antibacterial agent .

Medicine

The compound is being explored for:

  • Its role in drug formulations aimed at treating various diseases due to its biochemical properties.
  • Possible applications in dermatology, particularly for skin whitening agents .

Industry

In industrial applications, (4-Hydroxyphenyl)azanium; sulfate is used in:

  • The production of dyes and pigments due to its chromophoric properties.
  • As a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)azanium;sulfate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Docosyl(trimethyl)azanium,methyl sulfate

  • CAS : 81646-13-1
  • Molecular Formula: C₂₆H₅₇NO₄S
  • Molecular Weight : 479.80 g/mol
  • Key Features :
    • Contains a long-chain docosyl (C22) group and three methyl substituents on the nitrogen atom.
    • Acts as a cationic surfactant and conditioning agent in cosmetics due to its lipophilic tail .
  • Contrasts :
    • The extended alkyl chain enhances lipophilicity (LogP > 6 estimated) compared to the shorter butyl group in (4-Hydroxyphenyl)azanium;sulfate.
    • Applications diverge significantly: this compound is pharmacologically active, while docosyl derivatives are industrial surfactants .

Thiazinamium Metilsulfate

  • CAS : 2338-21-8
  • Molecular Formula : C₁₉H₂₆N₂O₄S₂
  • Molecular Weight : 410.6 g/mol
  • Key Features: Contains a phenothiazine ring linked to a trimethylazanium group. Used as an antihistamine (Proprietary Name: Multergan) .
  • Contrasts: The phenothiazine moiety enables π-π interactions with biological targets, unlike the hydroxyphenyl group in this compound. Thiazinamium’s smaller molecular weight suggests faster metabolic clearance compared to the bulkier this compound .

Proflavine Hemisulfate

  • CAS : 92-62-6 (proflavine); 553-30-0 (sulfate)
  • Molecular Formula : (C₁₃H₁₁N₃)₂·H₂SO₄·2H₂O
  • Molecular Weight : 552.6 g/mol
  • Key Features: Contains an acridine core with amino groups, enabling DNA intercalation. Used as a topical antiseptic .
  • Contrasts: The planar acridine structure facilitates intercalation into nucleic acids, a mechanism absent in this compound. Proflavine’s UV absorption peaks at 332 nm (methanol) highlight its aromaticity, contrasting with the hydroxyphenyl group’s absorption in the lower UV range .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Azanium Sulfate Derivatives

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
This compound 5716-20-1 C₂₄H₄₀N₂O₈S 516.65 175–177 Vasodilator
Docosyl(trimethyl)azanium,methyl sulfate 81646-13-1 C₂₆H₅₇NO₄S 479.80 Not reported Cosmetic surfactant
Thiazinamium Metilsulfate 2338-21-8 C₁₉H₂₆N₂O₄S₂ 410.60 Not reported Antihistamine
Proflavine Hemisulfate 553-30-0 (C₁₃H₁₁N₃)₂·H₂SO₄·2H₂O 552.60 Not reported Antiseptic

Key Findings:

Structural Diversity: The presence of aromatic rings (e.g., phenothiazine, acridine) or alkyl chains dictates biological activity. This compound’s hydroxyphenyl group may facilitate receptor binding in vascular tissues .

Thermal Stability : this compound’s higher melting point (175–177°C) compared to surfactants like docosyl derivatives suggests stronger ionic lattice interactions .

Pharmacokinetics : The vasodilator’s moderate LogP (4.84) balances solubility and membrane permeability, whereas surfactants prioritize extreme lipophilicity for surface activity .

Q & A

Q. What advanced techniques quantify trace-level sulfate metabolites in biological samples?

  • Methodological Answer : Use molecularly imprinted polymers (MIPs) for selective extraction of 4-ethylphenyl sulfate from urine. Couple with electrochemical sensors (e.g., polydopamine-MIP electrodes) for detection limits of 0.1 nM. Cross-validate with high-resolution MS (Orbitrap) to confirm structural assignments .

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